Cas no 91006-03-0 (4-(butane-1-sulfonamido)benzene-1-sulfonamide)

4-(Butane-1-sulfonamido)benzene-1-sulfonamide is a sulfonamide-based compound characterized by its dual sulfonamide functional groups, which enhance its reactivity and versatility in organic synthesis. The butane-1-sulfonamido moiety contributes to improved solubility in organic solvents, facilitating its use in various chemical applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where sulfonamide derivatives are often employed as intermediates or building blocks for active ingredients. Its stable structure and well-defined reactivity profile make it a reliable choice for synthetic chemists. The presence of both aromatic and aliphatic sulfonamide groups allows for selective modifications, enabling tailored applications in drug discovery and material science.
4-(butane-1-sulfonamido)benzene-1-sulfonamide structure
91006-03-0 structure
Product name:4-(butane-1-sulfonamido)benzene-1-sulfonamide
CAS No:91006-03-0
MF:C10H16N2O4S2
MW:292.375040054321
CID:6423954
PubChem ID:22774817

4-(butane-1-sulfonamido)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-(butane-1-sulfonamido)benzene-1-sulfonamide
    • AKOS003978065
    • EN300-1617049
    • 4-(Butylsulfonamido)benzenesulfonamide
    • CS-0459490
    • 91006-03-0
    • Benzenesulfonamide, 4-[(butylsulfonyl)amino]-
    • Inchi: 1S/C10H16N2O4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3,(H2,11,15,16)
    • InChI Key: JRKOABRUAFVQKE-UHFFFAOYSA-N
    • SMILES: C1(S(N)(=O)=O)=CC=C(NS(CCCC)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 292.05514934g/mol
  • Monoisotopic Mass: 292.05514934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 123Ų

Experimental Properties

  • Density: 1.403±0.06 g/cm3(Predicted)
  • Melting Point: 160-161 °C(Solv: water (7732-18-5))
  • Boiling Point: 479.3±55.0 °C(Predicted)
  • pka: 7.09±0.10(Predicted)

4-(butane-1-sulfonamido)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1617049-5.0g
4-(butane-1-sulfonamido)benzene-1-sulfonamide
91006-03-0
5g
$1448.0 2023-05-25
Enamine
EN300-1617049-2.5g
4-(butane-1-sulfonamido)benzene-1-sulfonamide
91006-03-0
2.5g
$978.0 2023-05-25
Enamine
EN300-1617049-2500mg
4-(butane-1-sulfonamido)benzene-1-sulfonamide
91006-03-0
2500mg
$1230.0 2023-09-23
Enamine
EN300-1617049-500mg
4-(butane-1-sulfonamido)benzene-1-sulfonamide
91006-03-0
500mg
$603.0 2023-09-23
Enamine
EN300-1617049-50mg
4-(butane-1-sulfonamido)benzene-1-sulfonamide
91006-03-0
50mg
$528.0 2023-09-23
Enamine
EN300-1617049-1000mg
4-(butane-1-sulfonamido)benzene-1-sulfonamide
91006-03-0
1000mg
$628.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1530157-1g
4-(Butylsulfonamido)benzenesulfonamide
91006-03-0 98%
1g
¥10773.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1530157-500mg
4-(Butylsulfonamido)benzenesulfonamide
91006-03-0 98%
500mg
¥11203.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1530157-250mg
4-(Butylsulfonamido)benzenesulfonamide
91006-03-0 98%
250mg
¥11561.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1530157-2.5g
4-(Butylsulfonamido)benzenesulfonamide
91006-03-0 98%
2.5g
¥24645.00 2024-04-25

4-(butane-1-sulfonamido)benzene-1-sulfonamide Related Literature

Additional information on 4-(butane-1-sulfonamido)benzene-1-sulfonamide

Research Brief on 4-(butane-1-sulfonamido)benzene-1-sulfonamide (CAS: 91006-03-0) in Chemical and Biomedical Applications

4-(butane-1-sulfonamido)benzene-1-sulfonamide (CAS: 91006-03-0) is a sulfonamide derivative that has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug development and therapeutic interventions. This compound, characterized by its dual sulfonamide functional groups, exhibits unique chemical properties that make it a promising candidate for various pharmacological activities. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, shedding light on its mechanism of action and potential therapeutic benefits.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis of 4-(butane-1-sulfonamido)benzene-1-sulfonamide and its analogs to investigate their inhibitory effects on carbonic anhydrase enzymes. The study revealed that this compound exhibits high selectivity and potency against specific isoforms of carbonic anhydrase, which are implicated in conditions such as glaucoma, epilepsy, and cancer. The researchers employed X-ray crystallography to elucidate the binding mode of the compound within the enzyme's active site, providing valuable insights for structure-based drug design.

Another recent investigation, featured in Bioorganic & Medicinal Chemistry Letters, highlighted the antimicrobial potential of 4-(butane-1-sulfonamido)benzene-1-sulfonamide. The study demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. Molecular docking simulations suggested that the compound's activity is mediated through interference with bacterial folate synthesis, a pathway targeted by other sulfonamide antibiotics. These findings position the compound as a potential lead for developing new antimicrobial agents to address the growing challenge of antibiotic resistance.

Beyond its therapeutic applications, 4-(butane-1-sulfonamido)benzene-1-sulfonamide has also been investigated for its chemical properties. A 2024 study in the Journal of Chemical Sciences reported on its use as a building block in the synthesis of more complex sulfonamide-based frameworks. The researchers highlighted its stability under various reaction conditions and its ability to participate in diverse chemical transformations, making it a versatile intermediate in organic synthesis.

In conclusion, recent research on 4-(butane-1-sulfonamido)benzene-1-sulfonamide (CAS: 91006-03-0) underscores its multifaceted potential in both chemical and biomedical fields. Its demonstrated enzyme inhibitory activity, antimicrobial properties, and synthetic versatility make it a compound of significant interest for future drug discovery and development efforts. Further studies are warranted to explore its pharmacokinetic profile and optimize its therapeutic index for clinical applications.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd